molecular formula C6H8N6O B4328716 N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

Cat. No.: B4328716
M. Wt: 180.17 g/mol
InChI Key: SZZWEYDFCDOHKB-UHFFFAOYSA-N
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Description

N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a heterocyclic compound that contains both a furan ring and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the reaction of 2-furylmethylamine with sodium azide and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: Both the furan and tetrazole rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Substituted furan and tetrazole derivatives with different functional groups.

Scientific Research Applications

N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The furan ring can interact with biological membranes, while the tetrazole ring can bind to enzymes or receptors, modulating their activity. This dual interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethylamine: A precursor in the synthesis of N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE.

    Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.

    Furan Derivatives: Compounds with similar furan rings but different substituents.

Uniqueness

This compound is unique due to its combination of a furan ring and a tetrazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-N-(furan-2-ylmethyl)tetrazole-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O/c7-6-9-10-11-12(6)8-4-5-2-1-3-13-5/h1-3,8H,4H2,(H2,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWEYDFCDOHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNN2C(=NN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 2
N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 3
N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 4
N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 5
N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 6
N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

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